molecular formula C13H14N2 B14227653 2-(Cyclohexylideneamino)benzonitrile CAS No. 597553-82-7

2-(Cyclohexylideneamino)benzonitrile

Cat. No.: B14227653
CAS No.: 597553-82-7
M. Wt: 198.26 g/mol
InChI Key: QJFLMSIIIWKFDA-UHFFFAOYSA-N
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Description

2-(Cyclohexylideneamino)benzonitrile is a benzonitrile derivative featuring a cyclohexylideneamino substituent at the ortho position of the benzene ring. The cyclohexylideneamino group confers unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions. This compound is hypothesized to share functional similarities with other substituted benzonitriles, such as cytotoxic agents, enzyme inhibitors, or optoelectronic materials .

Properties

CAS No.

597553-82-7

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(cyclohexylideneamino)benzonitrile

InChI

InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2

InChI Key

QJFLMSIIIWKFDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2=CC=CC=C2C#N)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylideneamino)benzonitrile typically involves the condensation reaction between 2-aminobenzonitrile and cyclohexanone. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylideneamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of 2-(cyclohexylamino)benzonitrile.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 2-(Cyclohexylamino)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylideneamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylideneamino)benzonitrile involves its interaction with molecular targets through its functional groups. The imine and nitrile groups can participate in various chemical interactions, including hydrogen bonding, coordination with metal ions, and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Analogs :

  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 27.1 ± 1.2 µg/mL) and MDA-MB-231 (IC₅₀ = 14.5 ± 2.1 µg/mL) breast cancer cell lines .
  • 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) : Demonstrated superior activity against T47D cells (IC₅₀ = 14.3 ± 1.1 µg/mL) .
  • 4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k): Showed comparable efficacy to etoposide against T47D (IC₅₀ = 16.8 ± 2.1 µg/mL) and MDA-MB-231 (IC₅₀ = 19.7 ± 1.8 µg/mL) .

Comparison with 2-(Cyclohexylideneamino)benzonitrile: The triazole-containing analogs (1c, 1h, 1k) exhibit enhanced cytotoxicity due to their ability to inhibit aromatase or disrupt microtubule assembly, mechanisms common in anticancer drugs.

SARS-CoV-2 Mpro Inhibitors

Key Analogs :

  • Compound 5 (2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile) : Demonstrated strong inhibition of SARS-CoV-2 Mpro through covalent binding to the catalytic cysteine .
  • Compound 26 (2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile) : Exhibited improved potency over Compound 5 due to the cyclopropyl group’s enhanced hydrophobic interactions .

Comparison with this compound: The cyclohexylideneamino substituent’s larger ring size and rigidity might alter binding kinetics in protease inhibition.

Optoelectronic Materials

Key Analogs :

  • 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives: Used in OLEDs as thermally activated delayed fluorescence (TADF) materials due to their efficient charge-transfer properties .
  • 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS:13001-38-2): Applied as Fluorescent Brightener 199:1 in textiles, leveraging its conjugated styryl groups for UV absorption and emission .

Comparison with this compound: The cyclohexylideneamino group’s non-conjugated structure may limit π-electron delocalization, reducing optoelectronic performance compared to styryl-substituted analogs. However, its electron-withdrawing nature could stabilize excited states in TADF applications .

Data Tables

Table 1: Cytotoxicity of Selected Benzonitrile Derivatives

Compound MCF-7 IC₅₀ (µg/mL) MDA-MB-231 IC₅₀ (µg/mL) T47D IC₅₀ (µg/mL)
1c 27.1 ± 1.2 14.5 ± 2.1
1h 14.3 ± 1.1
1k 19.7 ± 1.8 16.8 ± 2.1
Etoposide (Reference) 28.4 ± 2.3 21.9 ± 1.9 15.6 ± 1.7

Table 2: Structural and Functional Differences

Compound Key Substituent Primary Application Advantage over Target Compound
This compound Cyclohexylideneamino Hypothesized drug candidate Metabolic stability
1c Triazole + 3-chlorophenyl Anticancer agent Proven cytotoxicity
Compound 26 Cyclopropylmethoxy + bipyridin Antiviral agent High Mpro inhibition
Fluorescent Brightener 199:1 Conjugated styryl groups Textile brightener Strong UV absorption

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